molecular formula C20H18ClNO7 B2506712 Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate CAS No. 892710-26-8

Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate

Cat. No.: B2506712
CAS No.: 892710-26-8
M. Wt: 419.81
InChI Key: RVSRVYMYEQBOIA-UHFFFAOYSA-N
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Description

Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate is a chemical compound known for its versatile applications in scientific research. This compound possesses unique properties that make it suitable for use in various fields, such as pharmaceuticals, material science, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of Isochroman Ring: The isochroman ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Chloro Group: The chloro group is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The carboxamido group is introduced through an amidation reaction, typically using an amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate has a wide range of applications in scientific research:

    Pharmaceuticals: Used in the development of new drugs due to its potential biological activity.

    Material Science: Employed in the synthesis of advanced materials with specific properties.

    Analytical Chemistry: Utilized as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Cellular Processes: Affecting cellular metabolism and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate
  • 7-chloro-1-oxo-N-(thiazol-2-yl)isochroman-3-carboxamide

Uniqueness

Methyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research.

Properties

IUPAC Name

methyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO7/c1-26-15-8-13(19(24)28-3)14(9-16(15)27-2)22-18(23)17-6-10-4-5-11(21)7-12(10)20(25)29-17/h4-5,7-9,17H,6H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSRVYMYEQBOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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